molecular formula C3H3Cl3O2S2 B098819 1,1,2-trichloro-2-methylsulfonylsulfanylethene CAS No. 16626-99-6

1,1,2-trichloro-2-methylsulfonylsulfanylethene

Cat. No.: B098819
CAS No.: 16626-99-6
M. Wt: 241.5 g/mol
InChI Key: INOFEPBGTAZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-trichloro-2-methylsulfonylsulfanylethene is a chemical compound that belongs to the class of thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a trichlorovinyl group attached to the sulfur atom. Thioesters are known for their reactivity and are often used in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of methanesulfonic acid, thio-, S-trichlorovinyl ester can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with trichlorovinyl thiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography can also be employed to obtain high-purity methanesulfonic acid, thio-, S-trichlorovinyl ester .

Chemical Reactions Analysis

1,1,2-trichloro-2-methylsulfonylsulfanylethene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .

Scientific Research Applications

1,1,2-trichloro-2-methylsulfonylsulfanylethene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioester derivatives. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: Thioesters are important in biological systems, particularly in the biosynthesis of fatty acids and polyketides. This compound can be used in studies related to enzyme mechanisms and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, thio-, S-trichlorovinyl ester involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various chemical and biological processes. In biological systems, thioesters are involved in the activation of carboxylic acids, facilitating their incorporation into larger molecules.

Comparison with Similar Compounds

1,1,2-trichloro-2-methylsulfonylsulfanylethene can be compared with other thioesters such as:

    Acetyl-CoA: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.

    Benzyl thioacetate: Used in organic synthesis for the preparation of benzyl derivatives.

    Ethyl thioacetate: Another thioester used in organic synthesis, particularly in the preparation of ethyl derivatives.

The uniqueness of methanesulfonic acid, thio-, S-trichlorovinyl ester lies in its trichlorovinyl group, which imparts distinct reactivity and properties compared to other thioesters.

Properties

CAS No.

16626-99-6

Molecular Formula

C3H3Cl3O2S2

Molecular Weight

241.5 g/mol

IUPAC Name

1,1,2-trichloro-2-methylsulfonylsulfanylethene

InChI

InChI=1S/C3H3Cl3O2S2/c1-10(7,8)9-3(6)2(4)5/h1H3

InChI Key

INOFEPBGTAZLCY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)SC(=C(Cl)Cl)Cl

Canonical SMILES

CS(=O)(=O)SC(=C(Cl)Cl)Cl

16626-99-6

Synonyms

Methanethiosulfonic acid S-(trichloroethenyl) ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.